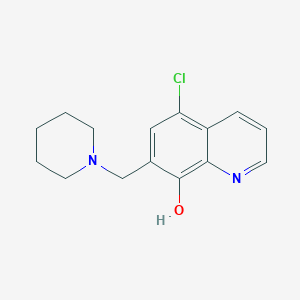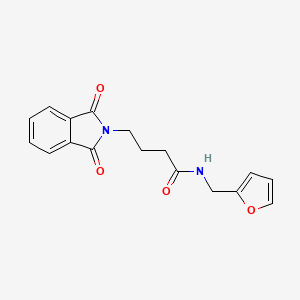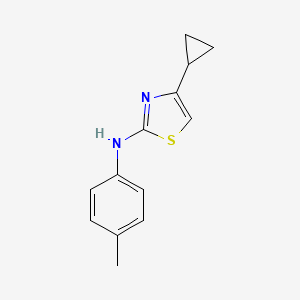![molecular formula C14H11BrN2O4 B5566863 3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)
3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime involves the reaction of 4-nitrobenzyl bromide with different hydroxybenzaldehydes, leading to a series of benzyloxybenzaldehyde derivatives. These derivatives are crucial intermediates for further chemical transformations. Notably, prolonged reaction times facilitate the formation of benzofuran derivatives from ortho-hydroxyaldehydes with 4-nitrobenzyl bromide. The synthesis pathway is marked by its versatility, allowing for the production of various derivatives through condensation reactions, which are further characterized by spectroscopic and crystallographic techniques (Hayvalı et al., 2010).
Molecular Structure Analysis
The molecular structure of the compounds derived from this compound showcases E configurations about the C=N bond and exhibits minimal dihedral angles between benzene rings, indicating a planar structure conducive to stability and potential reactivity. X-ray crystallography has been instrumental in determining the solid-state structures, revealing the significance of intermolecular hydrogen bonds in the crystal lattice formation (Cao & Wang, 2009).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including palladium-catalyzed ortho-bromination, which is crucial for synthesizing substituted 2-bromobenzaldehydes. This reaction highlights the compound's reactivity and its utility in organic synthesis, providing a pathway to derivatives with potential biological and material applications (Dubost et al., 2011).
Physical Properties Analysis
Investigations into the physical properties of derivatives of this compound reveal crucial insights into their stability, solubility, and crystalline nature. Single-crystal X-ray diffraction data have elucidated the (3+1)-dimensional incommensurately modulated structure of certain derivatives, providing a foundation for understanding their nonlinear optical properties and stability under various conditions (Subashini et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity, potential for various substitutions, and the formation of novel compounds through condensation reactions, have been extensively studied. These properties are influenced by the presence of the nitro group and the bromo substituent, which facilitate a range of reactions, including oxidative debenzylation and carbene-catalyzed reductive couplings, underscoring the compound's versatility in synthetic chemistry (Moriyama et al., 2014).
Aplicaciones Científicas De Investigación
Carbene-Catalysed Reductive Coupling
The reductive coupling of nitrobenzyl bromides and activated ketones or imines via a single-electron-transfer process is a significant application. This method involves the generation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis under reductive conditions, leading to tertiary alcohol products through a formal polarity inversion of benzyl bromide. This process enables the direct coupling of two initially electrophilic carbons, offering a new pathway for the transformation of (nitro)benzyl bromides under mild organocatalytic conditions (Li et al., 2016).
Preorganized Ligand Building
Another research area involves the transformation of bromo to ester by carboethoxylation reaction, facilitating the rational design of ligands with oxophilic and anionic sidearms. This process is critical for the potential labeling of biological material, indicating its importance in bioconjugate chemistry (Charbonnière, Weibel, & Ziessel, 2002).
Synthesis and Computational Analysis
The synthesis and computational analysis of benzaldehydes and their oximes, including 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes, highlight the importance of these compounds in understanding molecular properties and reactivity. This research provides valuable insights into the favored conformations and potential energy landscapes of these molecules, which are essential for designing new compounds with specific properties (Balachander & Manimekalai, 2017).
Regioselective Protection
The regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes, utilizing various protecting groups, is crucial for synthetic chemistry, especially in the stepwise synthesis of complex molecules. This technique allows for selective reactions at unprotected sites, which is essential for constructing molecules with high precision (Plourde & Spaetzel, 2002).
Selective Ortho-Bromination
Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation demonstrates the potential of directing groups in facilitating regioselective halogenation. This application is critical for the synthesis of substituted 2-bromobenzaldehydes, showcasing the importance of palladium catalysis in organic synthesis (Dubost et al., 2011).
Mecanismo De Acción
The mechanism of action of a compound usually refers to how it interacts with biological systems. As this seems to be a purely synthetic compound, it’s unclear what its biological mechanism of action would be without further study.
Propiedades
IUPAC Name |
(NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-13-7-11(8-16-18)3-6-14(13)21-9-10-1-4-12(5-2-10)17(19)20/h1-8,18H,9H2/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHVDAZBPXNQDZ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=NO)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=N/O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)
![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)

![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)

![2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566833.png)
![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)
![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)
![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)